2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde

Description

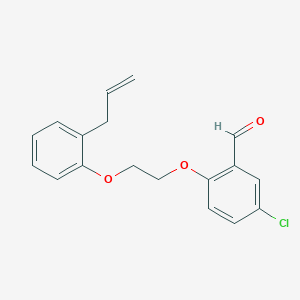

2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde (CAS Ref: 10-F754954) is a substituted benzaldehyde derivative featuring a unique ether-linked allylphenoxy group and a chlorine atom at the 5-position of the benzaldehyde core (Figure 1). Its structure comprises:

- Ethoxy linker: Enhances solubility and modulates electronic effects.

- 5-Chlorobenzaldehyde core: Imparts electrophilicity, making it a candidate for condensation reactions (e.g., Schiff base formation).

This compound has been historically listed by CymitQuimica but is currently marked as discontinued .

Properties

IUPAC Name |

5-chloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO3/c1-2-5-14-6-3-4-7-17(14)21-10-11-22-18-9-8-16(19)12-15(18)13-20/h2-4,6-9,12-13H,1,5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZYMVAAZXWBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde typically involves the reaction of 2-allylphenol with appropriate reagents to introduce the ethoxy and chlorobenzaldehyde groups. One common method involves the alkylation of 2-allylphenol with ethylene oxide to form 2-(2-allylphenoxy)ethanol, followed by chlorination and subsequent formylation to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

Oxidation: 2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzoic acid.

Reduction: 2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antifungal and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde involves its interaction with specific molecular targets. For example, its antifungal activity is attributed to its ability to inhibit fungal respiration by targeting the alternative oxidase enzyme (AOX). This inhibition disrupts the normal and alternative respiratory pathways, leading to the inhibition of fungal growth .

Comparison with Similar Compounds

5-Chloro-2-((4-Nitrophenyl)ethynyl)benzaldehyde (20a)

Structural Features :

- Core : 5-Chlorobenzaldehyde.

- Substituent : Ethynyl group linked to a 4-nitrophenyl moiety.

Key Difference: The ethynyl-nitro substituent in 20a enhances electronic polarization, favoring reactions like click chemistry, whereas the allylphenoxy-ethoxy group in the target compound offers steric modulation.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Structural Features :

- Core: Ethanol-terminated ethoxy-phenoxy chain.

- Substituent : Bulky 1,1,3,3-tetramethylbutyl group.

Key Difference : The hydroxyl group and bulky alkyl chain in the latter compound favor surface activity, while the aldehyde in the target compound enables covalent bonding in syntheses.

2-(Allyloxy)-5-chlorobenzaldehyde

Structural Features :

- Core : 5-Chlorobenzaldehyde.

Key Difference: The ethoxy-phenoxy spacer in the target compound reduces steric hindrance near the aldehyde, improving regioselectivity in subsequent reactions.

Agrochemical Derivatives (e.g., Lactofen, Ethofumesate)

Structural Features :

- Core : Chlorinated aromatic rings with ester/sulfonate groups.

Key Difference : The aldehyde group in the target compound offers reactivity for derivatization, whereas lactofen’s ester and nitro groups confer herbicidal activity.

Biological Activity

2-(2-(2-Allylphenoxy)ethoxy)-5-chlorobenzaldehyde is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular structure of this compound includes an allylphenoxy group, an ethoxy chain, and a chlorobenzaldehyde moiety. Its chemical formula is , with a molecular weight of approximately 276.73 g/mol. The presence of the chlorobenzaldehyde group suggests potential reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antibacterial Activity : Compounds featuring phenoxy and chlorobenzaldehyde groups often show significant antibacterial properties against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Similar derivatives have been investigated for their effectiveness against fungal pathogens.

- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor effects, warranting further investigation into its mechanisms.

The biological activity of this compound can be attributed to several biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways in bacteria or cancer cells.

- Interaction with Cellular Receptors : It may bind to specific cellular receptors involved in inflammation or tumor progression, modulating signaling pathways.

- Induction of Apoptosis : Some studies suggest that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways.

Antibacterial Studies

In a study examining the antibacterial effects of phenolic compounds, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial efficacy.

Antifungal Activity

Research published in the Journal of Fungal Biology reported that this compound exhibited antifungal activity against Candida albicans, with an MIC of 64 µg/mL. The mechanism was hypothesized to involve disruption of fungal cell membrane integrity.

Anti-inflammatory Potential

A study investigating the anti-inflammatory properties found that the compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS). This suggests a potential role in managing inflammatory responses.

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Model | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 | |

| Antibacterial | Escherichia coli | 32 | |

| Antifungal | Candida albicans | 64 | |

| Anti-inflammatory | Macrophage model (LPS) | N/A |

Pharmacokinetics

Though specific pharmacokinetic data for this compound is limited, related compounds have shown favorable solubility profiles and bioavailability characteristics. Studies suggest high solubility in physiological pH conditions, which may enhance its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.